

# The Discovery and Biological Impact of SHIN1: A Technical Overview

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An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, mechanism of action, and biological impact of SHIN1, a potent inhibitor of serine hydroxymethyltransferase (SHMT). While the initial query specified the **(-)-SHIN1** enantiomer, it is crucial to note that the biologically active form is the (+)-enantiomer, which is the focus of the vast majority of scientific literature. The (-)-enantiomer has been shown to be inactive.[1] This document will detail the development of SHIN1, its effects on one-carbon metabolism, and its potential as a therapeutic agent, particularly in oncology.

## **Discovery and Development**

SHIN1, also known as RZ-2994, was developed from a pyrazolopyran scaffold originally identified as an inhibitor of plant SHMT.[2] Through optimization for human SHMT1 and SHMT2, researchers identified SHIN1 as a potent dual inhibitor of both the cytosolic (SHMT1) and mitochondrial (SHMT2) isoforms.[2][3]

#### **Chemical Properties:**

Molecular Weight: 400.48 g/mol

Formula: C24H24N4O2

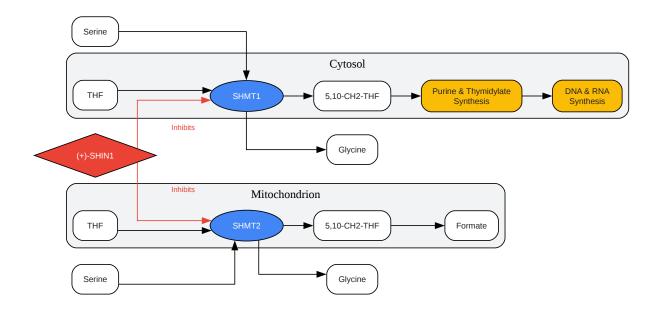
• CAS Number: 2146095-85-2



# Mechanism of Action: Inhibition of One-Carbon Metabolism

SHIN1 exerts its biological effects through the competitive inhibition of SHMT1 and SHMT2.[3] These enzymes are critical for one-carbon metabolism, catalyzing the reversible conversion of serine and tetrahydrofolate to glycine and 5,10-methylenetetrahydrofolate.[4] By blocking this step, SHIN1 disrupts the production of one-carbon units essential for the biosynthesis of nucleotides (purines and thymidylate) and other critical cellular processes.[3] This leads to cell cycle arrest and a reduction in cancer cell proliferation.[3][5]

The inhibition of SHMT by (+)-SHIN1 has been shown to phenocopy the metabolic consequences of genetic SHMT deletion.[1] Isotope tracing studies have confirmed that (+)-SHIN1 blocks the production of glycine from serine and its subsequent incorporation into glutathione and ADP.[2]



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Mechanism of (+)-SHIN1 Action

## **Quantitative Data on Biological Activity**

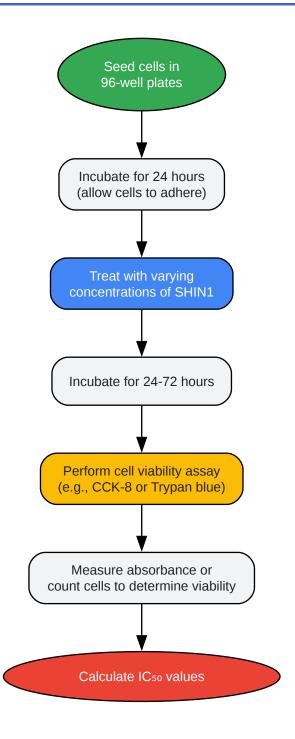
The inhibitory activity of SHIN1 has been quantified in various assays, demonstrating its high potency.

Target/Cell Line	Assay Type	IC50 Value	Reference
Human SHMT1	Biochemical Assay	5 nM	[6][7]
Human SHMT2	Biochemical Assay	13 nM	[6][7]
HCT-116 (wild-type)	Cell Growth Inhibition	870 nM	[7][8]
HCT-116 (SHMT2 knockout)	Cell Growth Inhibition	~10-50 nM	[1][6][8]
8988T (pancreatic cancer)	Cell Growth Inhibition	<100 nM	[1]

# Experimental Protocols Cell Growth Inhibition Assay

This protocol outlines the methodology used to determine the half-maximal inhibitory concentration (IC<sub>50</sub>) of SHIN1 on cancer cell lines.





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Cell Growth Inhibition Assay Workflow

#### Procedure:

 Cell Seeding: Cancer cell lines (e.g., HCT-116) are seeded into 96-well plates at an appropriate density and allowed to adhere for 24 hours.



- Compound Treatment: Cells are treated with a serial dilution of SHIN1 (e.g., from 1 nM to 10,000 nM) for a period of 24 to 72 hours.[6]
- Viability Assessment: Cell viability is assessed using a suitable method. For instance, a Cell Counting Kit-8 (CCK-8) assay can be used to measure metabolic activity, or direct cell counting with Trypan blue exclusion can be performed.[5][6]
- Data Analysis: The results are used to generate a dose-response curve, from which the IC₅₀ value is calculated.

## **Isotope Tracing Analysis**

This protocol is used to trace the metabolic fate of labeled substrates, such as U-13C-serine, to confirm the on-target effects of SHIN1.

#### Procedure:

- Cell Culture: Cells are cultured in a medium containing a stable isotope-labeled substrate, such as U-13C-serine.
- Treatment: Cells are co-incubated with the labeled substrate and either a vehicle control (DMSO) or SHIN1 (e.g., 5 μM) for a specified period (e.g., 24 hours).[2]
- Metabolite Extraction: Intracellular metabolites are extracted from the cells.
- LC-MS Analysis: The extracted metabolites are analyzed by liquid chromatography-mass spectrometry (LC-MS) to determine the incorporation of the stable isotope into downstream metabolites, such as ADP and glutathione.[2]
- Data Interpretation: A reduction in the labeled fraction of downstream metabolites in SHIN1treated cells compared to control cells indicates inhibition of the metabolic pathway.

# **Therapeutic Potential and Limitations**

SHIN1 has demonstrated significant anti-proliferative effects in various cancer cell lines, including colon cancer, pancreatic cancer, and diffuse large B-cell lymphoma.[1][5][8] Its efficacy is particularly pronounced in cell lines with a metabolic vulnerability related to glycine import or a reliance on SHMT1.[1] Furthermore, SHIN1 has been shown to act synergistically



with chemotherapeutic agents like 5-fluorouracil (5-Fu) in preclinical models of gastric cancer. [5][9]

Despite its promising in vitro activity, SHIN1 has shown poor in vivo antitumor efficacy, which is likely due to unfavorable pharmacokinetics and metabolic instability.[8] It is also noted to be unstable in liver microsome assays.[7] These limitations have spurred the development of next-generation SHMT inhibitors, such as SHIN2, with improved in vivo properties.[8]

## Note on SLFN14

The user's query mentioned the synthesis of **(-)-SHIN1** for SLFN14 degradation. Based on the available scientific literature, there is no established link between SHIN1 and the protein SLFN14. SLFN14 is identified as an endoribonuclease involved in ribosomal RNA degradation, and its mutations are associated with inherited thrombocytopenia.[10][11] The mechanism of action of SHIN1 is confined to the inhibition of SHMT and the disruption of one-carbon metabolism.

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